2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide
Description
2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide is a sulfonamide-derived acetamide featuring a 4-chlorophenylsulfonyl group attached to an anilino backbone and an N-phenylacetamide moiety.
Properties
IUPAC Name |
2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-15-6-10-18(11-7-15)24(14-20(25)23-17-4-2-1-3-5-17)28(26,27)19-12-8-16(22)9-13-19/h1-13H,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFOGCLSKAVWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline to form 4-chloro-N-(4-chlorophenyl)benzenesulfonamide. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can be involved in redox reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of corresponding carboxylic acids and amines.
Scientific Research Applications
2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- This contrasts with the 4-methoxyphenylsulfonyl group in , which introduces electron-donating properties, likely improving solubility but reducing electrophilic reactivity. The trifluoromethyl group in significantly increases lipophilicity and metabolic stability, making it more suitable for central nervous system (CNS) targets compared to the target compound’s simpler chloro substituents. Sulfamoyl in introduces hydrogen-bonding capability, which may enhance antimicrobial activity but reduce membrane permeability relative to the target’s sulfonyl group.
- Biological Relevance: Analogs with ortho/para-chloro substitutions (e.g., ) demonstrate potent VEGFR-2 inhibition, suggesting the target compound’s dual chloro groups could similarly modulate kinase activity.
Biological Activity
2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a sulfonamide group, which is known for its antibacterial properties, and an acetamide moiety that may contribute to its pharmacological profile.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A sulfonamide group, which is pivotal for its biological activity.
- A chlorophenyl substituent that may enhance lipophilicity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied in several contexts, including antimicrobial, anticancer, and anti-inflammatory activities. Below is a summary of its key biological activities.
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The mechanism of action typically involves inhibition of bacterial folate synthesis, a critical pathway for bacterial growth and replication.
Anticancer Properties
Studies have explored the potential anticancer effects of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound may cause G1 phase arrest in cancer cells.
- Inhibition of Proliferation : It has been shown to reduce the proliferation rate of certain tumor cells in vitro.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the target compound. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than traditional antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Case Study 2: Anticancer Activity
In a recent investigation published in Journal of Medicinal Chemistry, researchers assessed the anticancer properties of this compound against human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 10 µM) after 48 hours.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The sulfonamide group competes with para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase.
- Induction of Apoptosis : In cancer cells, it activates caspases leading to programmed cell death.
- Modulation of Inflammatory Pathways : It reduces NF-kB activation, leading to decreased expression of inflammatory mediators.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-phenylacetamide, and how can reaction conditions be optimized for yield and purity?
- The synthesis typically involves multi-step organic reactions, such as sulfonylation of anilines followed by acetamide coupling. Key steps include controlling stoichiometry, temperature (e.g., 60–80°C for sulfonyl chloride reactions), and solvent selection (e.g., dichloromethane or DMF). Purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity?
- Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) confirms the positions of chloro, sulfonyl, and acetamide groups. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers design preliminary biological activity assays to evaluate antimicrobial or anticancer potential?
- Use in vitro assays:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls like ciprofloxacin .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare to doxorubicin and validate via apoptosis markers (e.g., caspase-3 activation) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., variable efficacy across cell lines)?
- Conduct dose-response curves with tighter concentration gradients (e.g., 0.1–100 µM). Use orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability) to confirm mechanisms. Control for batch-to-batch compound variability via HPLC and stability studies .
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity while minimizing off-target effects?
- Synthesize analogs with modified substituents (e.g., replacing chloro groups with methoxy or trifluoromethyl). Test against panels of receptors/enzymes (e.g., kinase profiling) to identify selectivity drivers. Molecular docking with target proteins (e.g., PARP or HDACs) guides rational design .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
- Multi-step synthesis often suffers from low yields in sulfonylation or amidation steps. Optimize catalysts (e.g., DMAP for acylations) and switch to flow chemistry for reproducibility. Address solubility issues using co-solvents (e.g., PEG-400) in formulation .
Q. How should researchers design experiments to assess oxidative stress induction mechanisms in healthy vs. cancerous cells?
- Measure ROS levels (DCFH-DA assay) and antioxidant enzymes (SOD, catalase) in both cell types. Combine with transcriptomics (RNA-seq) to identify pathways like Nrf2/Keap1. Use CRISPR-edited cell lines to validate gene targets .
Q. What methodologies are recommended for evaluating metabolic stability and toxicity in early-stage drug development?
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Toxicity : Ames test for mutagenicity; zebrafish models for acute toxicity. Include histopathology in rodent studies for chronic exposure .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis tools to compare results across studies, adjusting for variables like cell passage number, serum concentration, and assay incubation time .
- Experimental Design : For biological assays, adopt randomized block designs to account for plate/operator variability. Include sham-treated controls and blinded data analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
